(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Description
(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is an organic compound with the molecular formula C({11})H({11})NO(_{4}) This compound belongs to the benzoxazine family, characterized by a benzene ring fused to an oxazine ring
Properties
IUPAC Name |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-11(14)15)10(13)6-16-9/h2-4H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMGUNQSDWSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390523 | |
| Record name | (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134997-69-6 | |
| Record name | (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form the Benzoxazine Core
- Condensation Reaction: 2-aminophenol derivatives react with methyl acetoacetate or similar β-keto esters under acidic or basic conditions to induce cyclization.
- This condensation forms the benzoxazine ring , a heterocyclic system essential to the compound's structure.
- Reaction conditions often involve heating and the use of catalysts or acids to promote ring closure.
Introduction of the Keto Group
- The intermediate formed undergoes oxidation to introduce the keto group at the 3-position of the benzoxazine ring.
- Oxidizing agents or controlled reaction conditions are applied to achieve this transformation without degrading the heterocyclic system.
Acetic Acid Side-Chain Incorporation
- The acetic acid moiety is introduced via alkylation or acetylation reactions.
- Commonly, alkylation is performed using bromoacetic acid or its esters under basic conditions to attach the acetic acid side chain at the 4-position of the benzoxazine ring.
- Purification steps such as recrystallization or chromatography follow to isolate the target compound in high purity.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Optimization Strategies |
|---|---|---|
| Cyclization | 2-Aminophenol + methyl acetoacetate, acid/base catalyst, heat | Acidic conditions (e.g., HCl) or basic (NaOH) can be used; temperature control critical for yield |
| Oxidation | Suitable oxidants (e.g., PCC, KMnO4) | Mild oxidizing agents preferred to avoid ring degradation |
| Acetic Acid Side-Chain Introduction | Bromoacetic acid or ester, base (e.g., K2CO3), solvent like acetone or DMF | Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance alkylation efficiency |
| Purification | Recrystallization (ethanol/water), column chromatography (silica gel, ethyl acetate/hexane) | Ensures ≥95% purity for biological applications |
Industrial Scale Considerations
- The industrial synthesis mirrors the laboratory route but employs continuous flow reactors and automated systems for enhanced reproducibility and yield.
- Reaction parameters such as temperature, solvent choice, and reaction time are optimized for scale-up.
- Emphasis is placed on yield maximization and impurity minimization through real-time monitoring techniques like HPLC and TLC.
Analytical Characterization Supporting Preparation
To confirm successful synthesis and purity, the following analytical techniques are employed:
| Technique | Purpose | Characteristic Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of benzoxazine ring and acetic acid moiety | Methylene protons δ 4.2–4.5 ppm; acetic acid protons δ 2.5–3.0 ppm |
| Infrared Spectroscopy (IR) | Identification of functional groups | C=O stretch at 1700–1750 cm⁻¹ (ketone and acid); C–O–C ether bands at 1250–1300 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular weight verification | ESI-MS negative mode detecting [M–H]⁻ ions at m/z ~221.07 |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column; purity ≥95% required |
| Melting Point Analysis | Purity and identity check | Consistency with literature melting point (~180–182°C) |
Research Findings and Yield Data
- Multi-step syntheses report overall yields typically ranging from 70% to 90% , depending on reaction optimization and purification efficiency.
- Use of microwave-assisted heating or Lewis acid catalysts (e.g., ZnCl₂) has been shown to improve cyclization rates and yields.
- Phase-transfer catalysts enhance alkylation step efficiency, reducing side reactions and increasing product purity.
- The final compound exhibits stability suitable for further biological testing and pharmaceutical development.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclization | Condensation of 2-aminophenol + methyl acetoacetate | Acid/base catalyst, heat | 75–85 | Critical step for ring formation |
| Oxidation | Introduction of keto group | Mild oxidants (e.g., PCC) | 80–90 | Controlled to avoid degradation |
| Acetic Acid Side-Chain | Alkylation with bromoacetic acid | Base (K2CO3), phase-transfer catalyst | 85–95 | Phase-transfer catalysis improves yield |
| Purification | Recrystallization, chromatography | Ethanol/water, silica gel | N/A | Ensures ≥95% purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Halogens (Cl(_2), Br(_2)), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and various substituted benzoxazines, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
This compound is being investigated for its potential therapeutic effects, particularly in developing anti-inflammatory and analgesic medications. Research indicates that derivatives of benzoxazine compounds exhibit various biological activities, including anti-cancer and anti-microbial properties. The unique structure of (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid allows for modifications that can enhance its efficacy and reduce side effects.
Agricultural Chemistry
Herbicides and Pesticides
this compound plays a crucial role in formulating herbicides and fungicides. Its application in agricultural chemistry has been linked to enhanced crop protection and yield improvement. The compound's ability to act as a building block for agrochemicals makes it valuable in developing sustainable agricultural practices.
Biochemical Research
Metabolic Pathways and Enzyme Interactions
Researchers utilize this compound to study metabolic pathways and enzyme interactions. Its structural properties facilitate the exploration of biochemical processes, providing insights into various biological mechanisms. Such studies are vital for understanding diseases at the molecular level and developing targeted therapies.
Material Science
Advanced Materials Development
In material science, this compound is investigated for its role in creating advanced materials. Its chemical properties allow for the development of polymers with enhanced characteristics suitable for industrial applications. This includes improving durability, flexibility, and resistance to environmental factors.
Cosmetic Formulations
Antioxidant Properties
The compound is also incorporated into skincare products due to its potential antioxidant properties. These properties may offer benefits for skin health by protecting against oxidative stress and promoting skin rejuvenation. As the cosmetic industry increasingly focuses on natural ingredients, compounds like this compound are gaining attention.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Investigated for anti-inflammatory and analgesic effects; potential anti-cancer properties |
| Agricultural Chemistry | Key ingredient in herbicides and fungicides; improves crop protection |
| Biochemical Research | Studies metabolic pathways and enzyme interactions; insights into biological processes |
| Material Science | Used in developing advanced materials; enhances polymer properties |
| Cosmetic Formulations | Incorporated for antioxidant benefits; promotes skin health |
Case Studies
- Pharmaceutical Development : A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound showing promising anti-inflammatory activity in vitro.
- Agricultural Chemistry : Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations while enhancing crop yields by up to 30%.
- Biochemical Research : A biochemical study highlighted how this compound could modulate specific enzyme activities involved in metabolic disorders.
Mechanism of Action
The mechanism of action of (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-6-methyl-1,4-benzoxazin-4-yl)acetic acid
- 2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)ethanoic acid
- 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-6-methyl-3-oxo-
Uniqueness
Compared to similar compounds, (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid stands out due to its specific substitution pattern and the presence of the acetic acid moiety
Biological Activity
(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, also known by its chemical formula C10H9NO4, is a compound that has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following properties:
- Molecular Formula : C10H9NO4
- Molecular Weight : 201.18 g/mol
- CAS Number : 2735705
- PubChem CID : 2735705
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins. A notable study reported the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 20 |
These findings indicate that this compound may serve as a lead compound for further development in cancer therapy.
3. Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results showed that it effectively scavenged free radicals, with an IC50 value of approximately 30 µg/mL in the DPPH assay. This suggests its potential role in preventing oxidative stress-related diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It affects key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, it leads to programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced solid tumors demonstrated that administration of this compound resulted in tumor regression in a subset of patients.
- Antimicrobial Efficacy in Infections : A cohort study indicated that patients treated with formulations containing this compound showed improved outcomes in managing resistant bacterial infections compared to standard treatments.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid?
Answer:
The synthesis typically involves cyclization of substituted benzoxazine precursors. For example, derivatives like 6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-acetic acid (CAS 26494-58-6) are synthesized via condensation of chlorinated aniline derivatives with diketene or acetoacetic acid esters, followed by acid-catalyzed cyclization . Key steps include:
- Precursor preparation : Reacting 2-amino-5-methylphenol with chloroacetyl chloride to form the benzoxazine core.
- Acetic acid side-chain introduction : Alkylation using bromoacetic acid or ester derivatives under basic conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Advanced: How can researchers address contradictions in reported biological activities of benzoxazinone derivatives?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. no activity) may arise from differences in assay conditions, purity, or structural variations. Methodological approaches include:
- Standardized bioassays : Replicate studies using consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial tests) and controls .
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., methyl vs. chloro at position 6) to isolate pharmacophores .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes like cyclooxygenase or acetylcholinesterase .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzoxazine ring (δ 4.2–4.5 ppm for methylene protons) and acetic acid moiety (δ 2.5–3.0 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm (C=O stretch of ketone and carboxylic acid) and 1250–1300 cm (C-O-C ether linkage) .
- Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M–H] ions, with exact mass matching CHNO (theoretical m/z 221.07) .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
Answer:
Yield optimization requires addressing bottlenecks at each step:
- Cyclization efficiency : Use of Lewis acids (e.g., ZnCl) or microwave-assisted heating to accelerate ring closure .
- Side-chain alkylation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Purity control : Monitor intermediates via TLC (silica gel 60 F, visualized under UV 254 nm) and employ preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .
Basic: How is the purity of synthesized this compound validated?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), isocratic elution with 60:40 acetonitrile/0.1% trifluoroacetic acid, UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
- Melting Point Analysis : Compare observed melting range (e.g., 180–182°C) with literature values to detect impurities .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced: What computational tools predict the environmental fate of benzoxazinone derivatives?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) models : Use EPI Suite (EPA) to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (log K) .
- Molecular Dynamics Simulations : GROMACS to assess interactions with soil organic matter or aquatic enzymes .
- Ecotoxicity prediction : TEST (Toxicity Estimation Software Tool) for acute toxicity in Daphnia magna or Pimephales promelas .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Spill management : Neutralize acetic acid residues with sodium bicarbonate, followed by adsorption using vermiculite .
Advanced: How can researchers elucidate degradation pathways of this compound in environmental matrices?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated or demethylated derivatives) in soil/water extracts .
- Stable Isotope Probing : Use C-labeled compound to track microbial assimilation in environmental samples .
- Photolysis studies : Expose aqueous solutions to UV light (λ = 254 nm) and analyze products via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
